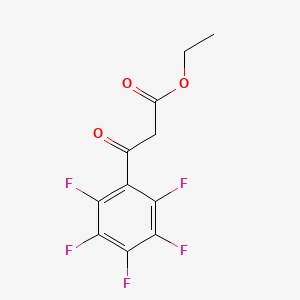

Ethyl (pentafluorobenzoyl)acetate

Beschreibung

Significance of β-Keto Esters as Synthons in Organic Chemistry

β-Keto esters are a class of organic compounds that are exceptionally valuable as synthons, or synthetic building blocks, in organic chemistry. Their importance stems from the presence of two carbonyl groups separated by a methylene (B1212753) group, which imparts a unique reactivity to the molecule. This arrangement allows them to exhibit both nucleophilic and electrophilic characteristics, making them versatile precursors for a wide array of more complex molecules.

The methylene protons situated between the two carbonyl groups are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and acylations. Furthermore, the two carbonyl groups themselves can act as electrophilic sites, susceptible to attack by nucleophiles. This dual reactivity allows β-keto esters to be employed in a diverse range of chemical transformations, such as the synthesis of heterocyclic compounds like pyrazoles and pyrimidines, as well as in multicomponent reactions. nih.govresearchgate.netnih.govnih.gov

Overview of Perfluorinated and Polyfluorinated Organic Compounds in Research

Perfluorinated and polyfluorinated compounds (PFCs) are organic molecules in which some or all of the hydrogen atoms have been replaced by fluorine atoms. This substitution dramatically alters the compound's physical and chemical properties. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering these compounds highly stable and resistant to thermal and chemical degradation.

In the context of medicinal chemistry and materials science, the incorporation of fluorine atoms into organic molecules can lead to significant enhancements in their properties. Fluorination can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. nih.gov These attributes have made fluorinated compounds integral to the development of new pharmaceuticals, including anticancer and antifungal agents, as well as advanced materials like those used in organic light-emitting diodes (OLEDs). nih.govgoogle.com The pentafluorophenyl group in Ethyl (pentafluorobenzoyl)acetate, for instance, not only provides a site for further functionalization but also influences the electronic properties of the entire molecule, making it a desirable component in the design of new functional materials and bioactive compounds.

Research Trajectories and Scope for this compound

The research trajectory for this compound is largely directed toward its use as a precursor for the synthesis of complex, fluorinated heterocyclic compounds with potential applications in medicine and materials science. Its inherent reactivity as a β-keto ester, combined with the unique properties of the pentafluorophenyl group, makes it an attractive starting material for a variety of synthetic endeavors.

Synthesis of Heterocyclic Compounds:

A primary area of investigation for this compound is its role in cyclocondensation reactions to form heterocyclic systems. These reactions typically involve the reaction of the β-keto ester with a binucleophile, such as hydrazine (B178648) or amidine, to construct five- or six-membered rings.

Pyrazoles: The reaction of β-keto esters with hydrazine derivatives is a well-established method for the synthesis of pyrazoles, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antidepressant and anticonvulsant properties. researchgate.netminia.edu.eg The use of this compound in such reactions would lead to the formation of pyrazoles bearing a pentafluorophenyl substituent, which could enhance their therapeutic potential.

Pyrimidines: Similarly, condensation of this compound with amidines or ureas can yield pyrimidine (B1678525) derivatives. nih.govresearchgate.net Fluorinated pyrimidines are of interest for their potential as anticancer agents and for their applications in materials science, particularly in the development of OLEDs. nih.govgoogle.com

Quinolones: The synthesis of fluorinated quinolones, a significant class of antibacterial agents, often involves the cyclization of precursors derived from β-keto esters. nih.govnih.gov this compound could serve as a valuable building block in the synthesis of novel quinolone analogs, potentially leading to new antibiotics with improved efficacy.

Multicomponent Reactions:

This compound is also a promising candidate for use in multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product, offering a highly efficient and atom-economical approach to the synthesis of complex molecules. The reactivity of the β-keto ester functionality makes it an ideal component for well-known MCRs like the Hantzsch pyridine (B92270) synthesis and the Biginelli reaction, which would produce highly functionalized and fluorinated heterocyclic scaffolds. researchgate.net

The future scope for this compound in research is substantial. Its utility as a versatile building block will likely lead to the discovery of new bioactive molecules and advanced materials. The continued exploration of its reactivity in both traditional and novel synthetic methodologies will undoubtedly expand the library of accessible fluorinated organic compounds, contributing to advancements in various fields of chemical science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYYMUUQGSQVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375077 | |

| Record name | Ethyl (pentafluorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3516-87-8 | |

| Record name | Ethyl (pentafluorobenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (pentafluorobenzoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Pentafluorobenzoyl Acetate and Analogous β Keto Esters

Classical Ester Synthesis Routes and Their Adaptations

Traditional methods for synthesizing β-keto esters, such as condensations involving acyl chlorides and the Claisen condensation, form the bedrock of synthetic strategies toward ethyl (pentafluorobenzoyl)acetate.

Condensation Reactions Utilizing Acyl Chlorides

The reaction of a potent electrophile, such as an acyl chloride, with a suitable carbon nucleophile is a direct and widely used approach for constructing the β-dicarbonyl moiety. Pentafluorobenzoyl chloride serves as a key starting material in this context due to the high reactivity of the acyl chloride functional group. nih.gov

A primary route to β-keto esters involves the acylation of malonic ester derivatives. wikipedia.org In this process, the α-carbon of a malonic ester is deprotonated to form a stable enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent hydrolysis and decarboxylation of the resulting acylated malonic ester yield the target β-keto ester. libretexts.org

A specific method has been developed for the synthesis of the analogous compound, ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, which illustrates this approach. google.com The process involves two main steps: first, the preparation of potassium ethyl malonate from diethyl malonate and potassium hydroxide. google.com Second, this potassium salt is reacted with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of magnesium chloride and an organic base at room temperature. google.com This method is noted to proceed efficiently at ambient temperatures, which can be an advantage over traditional high-temperature methods. google.com The reaction of the magnesium derivative of diethyl malonate with benzoyl chloride is another established variation of this technique for preparing non-fluorinated analogues like diethyl benzoylmalonate. orgsyn.org

Table 1: Reaction Conditions for Synthesis of Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate google.com

| Parameter | Condition |

|---|---|

| Starting Materials | 2,3,4,5-tetrafluorobenzoyl chloride, Potassium ethyl malonate |

| Reagents | Magnesium chloride, Organic base |

| Solvent | Ethyl acetate (B1210297) or Dichloromethane |

| Temperature | 20-25 °C |

| Reaction Time | 10-15 hours |

| Yield | 78-95% |

| Product Purity | >98.5% |

This table summarizes the conditions for a closely related tetrafluoro-analogue as described in the literature.

The direct acylation of ester enolates with acyl chlorides provides another classical pathway to β-keto esters. libretexts.org An ester enolate is typically formed by treating an ester, such as ethyl acetate, with a strong, non-nucleophilic base. uomustansiriyah.edu.iq This enolate then attacks the acyl chloride.

For instance, the synthesis of ethyl benzoylacetate can be achieved by reacting the enolate of ethyl acetoacetate (B1235776) with benzoyl chloride. prepchem.com In this procedure, a sodium ethoxide solution is used to generate the enolate, which is then acylated with benzoyl chloride at low temperatures. prepchem.com While effective, these reactions can sometimes face challenges such as inconsistent yields, particularly in aliphatic acylations. nih.gov To overcome this, silyl (B83357) enol ethers can be used as stable enolate equivalents, which react with acid chlorides under the promotion of a catalyst to produce β-keto esters. organic-chemistry.org

Claisen Condensation and Related Approaches

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of β-keto esters from two ester molecules. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by a strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, which deprotonates the α-carbon of one ester molecule to form a nucleophilic enolate. uomustansiriyah.edu.iqlibretexts.org This enolate then attacks the carbonyl carbon of a second ester molecule, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the β-keto ester. uomustansiriyah.edu.iqwikipedia.org

For the synthesis of this compound, a "crossed" Claisen condensation would be required. fiveable.mebyjus.com This involves two different esters: one that can form an enolate (e.g., ethyl acetate) and one that acts as the electrophile (e.g., ethyl pentafluorobenzoate). In this proposed reaction, sodium ethoxide would deprotonate ethyl acetate to form the nucleophilic enolate, which would then attack the carbonyl of ethyl pentafluorobenzoate. The highly electron-withdrawing nature of the pentafluorophenyl group would make the carbonyl carbon of ethyl pentafluorobenzoate a potent electrophile for this reaction.

Table 2: Proposed Crossed Claisen Condensation for this compound

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Product |

|---|

This table outlines the reactants for a hypothetical crossed Claisen condensation to form the target compound.

Esterification Techniques for Fluorinated Benzoic Acid Derivatives

The synthesis of precursors is a critical aspect of complex molecule synthesis. For pathways like the Claisen condensation, the starting material ethyl pentafluorobenzoate must first be prepared. This is typically achieved through the esterification of its parent carboxylic acid, pentafluorobenzoic acid.

Fischer-Speier esterification is the most common method for this transformation. patsnap.com It involves reacting the carboxylic acid (pentafluorobenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and heat. operachem.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ethyl ester product. patsnap.com Following the reaction, a standard workup involving neutralization and extraction yields the desired ethyl pentafluorobenzoate. operachem.com

Modern and Optimized Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more efficient and milder protocols for generating β-keto esters, which can be applied to the synthesis of fluorinated compounds like this compound.

One modern approach involves the use of Meldrum's acid. nih.gov In this method, a carboxylic acid is first activated using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). This activated species then reacts with Meldrum's acid, and subsequent refluxing in an alcohol, such as tert-butanol, yields the corresponding β-keto ester. nih.gov This protocol has been shown to be effective for a range of substituted phenylacetic acids, with yields between 65% and 96%. nih.gov

Another innovative method utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetoacetate equivalent. allresearchjournal.com Its reaction with alcohols in refluxing tetrahydrofuran (B95107) in the presence of sodium acetate provides β-keto esters in quantitative yields under mild conditions, successfully avoiding the side products often seen in traditional methods. allresearchjournal.com

Enzyme-catalyzed reactions represent a green and highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification between an acyl donor β-keto ester and an alcohol. google.com This solvent-free method proceeds under mild conditions and can produce optically active β-keto esters with high enantioselectivity. google.com

Phase-transfer catalysis (PTC) offers a way to perform alkylations and other base-mediated reactions under mild, heterogeneous conditions. sciencemadness.org For the synthesis of β-keto esters, a solid-liquid PTC system using a mild base like potassium carbonate and a quaternary ammonium (B1175870) catalyst can facilitate the deprotonation of a starting ester and subsequent reaction, avoiding the need for strong alkoxide bases. sciencemadness.org

Table 3: Comparison of Modern Synthetic Protocols for β-Keto Esters

| Method | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Meldrum's Acid Route | DCC, DMAP, Meldrum's acid | Good yields for various substrates | nih.gov |

| Dioxinone Chemistry | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, NaOAc | Quantitative yields, mild conditions, avoids side products | allresearchjournal.com |

| Enzymatic Synthesis | Lipase (e.g., CALB) | High selectivity, mild, solvent-free, access to chiral products | google.com |

| Phase-Transfer Catalysis | K₂CO₃, Quaternary ammonium salt | Mild base, efficient under heterogeneous conditions | sciencemadness.org |

Base-Catalyzed and Solvent-Assisted Preparations

The classical approach to synthesizing β-keto esters is the base-catalyzed Claisen condensation. fiveable.me This reaction involves the deprotonation of an ester at the α-carbon by a strong base to form an enolate ion. numberanalytics.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. fiveable.me Subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. numberanalytics.com

The choice of base and solvent is critical and significantly influences the reaction's rate and yield. numberanalytics.com Strong bases are required to generate the necessary enolate concentration. numberanalytics.comnih.gov Common bases include sodium ethoxide, lithium diisopropylamide (LDA), and lithium hexamethyldisilazide (LiHMDS). numberanalytics.comnih.gov Solvents are chosen to facilitate the reaction, with polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) being frequently used. numberanalytics.com

A series of β-keto esters have been synthesized from heteroaryl esters and ethyl acetate using LiHMDS as the base at temperatures ranging from -50 to -30 °C. nih.gov This method demonstrated increased yields of the desired cross-condensed product while minimizing self-condensation by carefully selecting the base, solvent, and using a minimal amount of ethyl acetate. nih.gov In another example, the reaction of ketones with ethyl chloroformate in the presence of LiHMDS and toluene (B28343) as a solvent proved to be a rapid and efficient method for producing β-keto esters. researchgate.net The use of hydrocarbon solvents like toluene can be advantageous as they may destabilize the charged intermediate, promoting a smooth reaction with the acylating agent. researchgate.net

The synthesis of this compound and its analogs often involves the crossed Claisen condensation, where two different esters react. fiveable.me To prevent a mixture of all four possible products, one of the esters should lack α-hydrogens. fiveable.me Titanium-based Lewis acids, such as TiCl₄, in combination with amines like triethylamine (B128534) (Et₃N), can promote crossed Claisen condensation between esters and acid chlorides, offering high selectivity and good yields for various β-keto esters. kwansei.ac.jp

Table 1: Comparison of Base and Solvent Systems in β-Keto Ester Synthesis

Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing β-keto esters. dntb.gov.ua These approaches focus on using non-toxic catalysts and solvents, improving atom economy, and employing renewable resources. dntb.gov.uanih.gov

One such approach involves the use of boric acid, an environmentally benign catalyst, for the transesterification of β-keto esters. rsc.org A highly efficient method uses silica-supported boric acid (SiO₂–H₃BO₃) as a heterogeneous, recyclable catalyst for the transesterification of β-keto methyl/ethyl esters with a variety of alcohols under solvent-free conditions, achieving excellent yields (87–95%). nih.gov This protocol enhances synthetic efficiency while eliminating the need for hazardous organic solvents. nih.gov

The use of natural bases has also been explored. An aldol-type condensation of aldehydes with ethyl diazoacetate was successfully promoted using a water extract of banana ash in dimethylsulfoxide (WEB-DMSO). researchgate.net This method, which uses a reusable natural base, was extended to a one-pot, two-step synthesis of β-keto esters in 50-80% yields. researchgate.net

Catalyst-free conditions have also been developed for the transesterification of β-keto esters. rsc.org While these reactions are often slower, they avoid the use of any catalyst, which can be advantageous for large-scale synthesis where toxicity and catalyst removal are concerns. rsc.org Furthermore, lipase-catalyzed transesterification presents a mild, solvent-free method for producing optically active β-keto esters, which are valuable for natural product synthesis. google.com For instance, Candida antarctica lipase B (CALB) has been shown to effectively catalyze the transesterification of β-keto esters. google.com

The development of processes that use renewable feedstocks is another key area of green chemistry. researchgate.netnih.gov An efficient, acceptorless dehydrogenative dimerization of ethanol (B145695) to produce ethyl acetate has been developed using a ruthenium catalyst. researchgate.net This process generates molecular hydrogen as a valuable byproduct and proceeds under mild conditions with high yields, representing a greener route to bulk chemical synthesis. researchgate.netnih.gov

Industrial Scale Preparation Considerations and Yield Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and similar compounds requires careful consideration of factors such as cost, safety, scalability, and yield optimization. fiveable.menih.gov The choice of reagents and reaction conditions is paramount for an efficient and economical process.

A patented method for preparing ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, a close analog, highlights key industrial considerations. google.com The process involves reacting 2,3,4,5-tetrafluorobenzoyl chloride with potassium ethyl malonate in the presence of magnesium chloride and an organic base like triethylamine. google.com This reaction is conducted at room temperature (20-25 °C) over 10-15 hours. google.com The use of readily available and less hazardous materials, along with ambient reaction temperatures, saves energy and simplifies the process. google.com This method reports a high purity of over 98.5% and yields ranging from 78-95%. google.com

Table 2: Industrial Synthesis Parameters for Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate

Yield optimization is a critical aspect of industrial synthesis. fiveable.me Strategies include using an excess of one reactant or removing a byproduct, such as the alcohol formed during a Claisen condensation, to drive the reaction equilibrium towards the product. fiveable.me Careful control of reaction temperature and time is also essential to minimize the formation of side products. fiveable.me For crossed Claisen condensations, optimizing the ratio of the substrates is crucial for maximizing the yield of the desired unsymmetrical product. fiveable.me

Derivatives and Structural Modifications of Ethyl Pentafluorobenzoyl Acetate Analogs

Synthesis of Halogenated Benzoyl Acetate (B1210297) Derivatives

The primary method for synthesizing β-keto esters, including halogenated benzoyl acetate derivatives, is the Claisen condensation. rsc.orgresearchgate.netresearchgate.net This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base. rsc.org For the synthesis of ethyl (pentafluorobenzoyl)acetate, this typically involves the reaction of a pentafluorobenzoyl-containing precursor with an acetate source.

A common route is the condensation of ethyl acetate and ethyl pentafluorobenzoate using a strong base like sodium ethoxide. organic-chemistry.org The mechanism begins with the deprotonation of the α-carbon of ethyl acetate by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl pentafluorobenzoate. Subsequent elimination of an ethoxide leaving group yields the final β-keto ester, this compound. chemmethod.com An acidic workup is performed in the final step to neutralize the reaction mixture and any remaining base. rsc.org

Another established method involves the acylation of malonic esters. For instance, the synthesis of ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, a close analog, is achieved by reacting 2,3,4,5-tetrafluorobenzoyl chloride with potassium ethyl malonate. This reaction is facilitated by the presence of magnesium chloride and an organic base such as triethylamine (B128534) in a solvent like ethyl acetate or dichloromethane. acs.org The resulting intermediate is then hydrolyzed and purified to yield the target tetrafluoro-substituted ethyl benzoylacetate. acs.org

The synthesis of other halogenated analogs follows similar principles. For example, ethyl 4-chloroacetoacetate is a precursor for synthesizing ethyl 4-chloro-3-hydroxybutanoate through enzymatic reduction. nih.govmdpi.comgoogle.com While not a benzoyl acetate, its synthesis and functionalization highlight the broader strategies employed for halogenated β-keto esters.

Table 1: Synthesis of Halogenated Benzoyl Acetate Analogs

| Product | Reactant 1 | Reactant 2 | Reagents/Conditions | Reference |

|---|---|---|---|---|

| Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate | 2,3,4,5-tetrafluorobenzoyl chloride | Potassium ethyl malonate | MgCl₂, triethylamine, 20-25 °C, 10-15h | acs.org |

| Ethyl benzoylacetate | Ethyl acetate | Ethyl benzoate | Sodium ethoxide, then acid workup | organic-chemistry.org |

| Ethyl benzoylacetate | Acetophenone | Ethyl carbonate | Sodium hydride | acs.org |

Functionalization at the Methylene (B1212753) and Ester Positions

The structure of this compound features two key sites for functionalization: the active methylene bridge (the -CH₂- group) and the ethyl ester group. The presence of two adjacent carbonyl groups renders the protons on the methylene carbon acidic and thus easily removed by a base. mdpi.comthieme-connect.com

Methylene Position: The deprotonated form of the β-keto ester is a carbanion, which acts as a potent nucleophile. mdpi.com This allows for alkylation reactions at the methylene position. By treating this compound with a base (e.g., sodium ethoxide) followed by an alkyl halide (RX), one or both of the acidic protons can be replaced with alkyl groups. nih.govmdpi.com This method is a versatile route to a wide array of substituted ketones following subsequent hydrolysis and decarboxylation steps. nih.gov The reactivity for such alkylations generally follows the trend of β-diketone > ethyl acetoacetate (B1235776) > diethyl malonate. acs.org Cesium carbonate in DMF has been shown to be an effective system for the dialkylation of various active methylene compounds. acs.org

Ester Position: The ethyl ester group can undergo several classic ester reactions.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester. Basic hydrolysis (saponification) yields the carboxylate salt, which upon acidification produces the corresponding β-keto acid. These β-keto acids are often unstable and prone to decarboxylation (loss of CO₂) upon heating to yield a pentafluorophenyl methyl ketone. mdpi.com

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol (e.g., methanol, butanol) under acidic catalysis. organic-chemistry.orgalfa-chemistry.com This equilibrium-driven reaction is useful for modifying the ester moiety of the molecule. For example, the transesterification of ethyl acetate with methanol, catalyzed by acidic ion exchange resins, produces methyl acetate and ethanol (B145695). alfa-chemistry.com

The strong electron-withdrawing nature of the pentafluorobenzoyl group significantly increases the acidity of the methylene protons compared to non-fluorinated analogs like ethyl benzoylacetate, enhancing its reactivity in base-mediated functionalization.

Metal Complexes and Chelate Formation

This compound, as a β-diketone, exists in equilibrium with its enol tautomer. The enol form can be deprotonated to form a bidentate β-diketonate anion, which is an excellent chelating ligand for a vast range of metal ions. nih.gov The introduction of fluorine atoms into the β-diketone ligand enhances the Lewis acidity of the corresponding metal complexes and can influence their volatility and solubility in nonpolar solvents.

Fluorinated β-diketonates are particularly effective ligands for lanthanide (Ln) ions, such as Eu³⁺, Tb³⁺, Nd³⁺, and Er³⁺. nih.govmdpi.comacs.orgresearchgate.net The reaction of a lanthanide salt with the β-diketonate typically leads to neutral complexes with the general formula [Ln(dik)₃(L)n], where 'dik' is the diketonate ligand and 'L' is an additional co-ligand, often a solvent molecule or another Lewis base like 1,10-phenanthroline (B135089) or triphenylphosphine (B44618) oxide. nih.govmdpi.comresearchgate.net These co-ligands are often necessary to satisfy the coordination sphere of the lanthanide ion, which is typically eight or nine.

The fluorinated ligands act as "antenna" chromophores, efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths (f-f transitions). mdpi.com This sensitization process leads to complexes with strong luminescence properties, making them suitable for applications in materials science, such as in optoelectronic devices and as luminescent probes. mdpi.comacs.org For example, complexes of europium and terbium are known for their bright red and green emission, respectively. acs.org

The strong electron-withdrawing effect of the pentafluorophenyl group enhances the complex's stability and modifies its photophysical properties compared to non-fluorinated analogs.

Table 2: Examples of Lanthanide Complexes with Fluorinated β-Diketonate Analogs

| Lanthanide (Ln) | β-Diketonate Ligand | Co-Ligand (L) | Complex Formula Example | Reference |

|---|---|---|---|---|

| Nd³⁺, Er³⁺ | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa) | 1,10-Phenanthroline (Phen) | [Ln(Btfa)₃(Phen)] | researchgate.net |

| Nd³⁺, Er³⁺ | 4,4,4-trifluoro-1-phenyl-1,3-butanedione (Btfa) | 2,2'-Bipyridyl (Bipy) | [Ln(Btfa)₃(Bipy)] | researchgate.net |

| Eu³⁺, Tb³⁺ | hexafluoroacetylacetonate (hfac) | (C₆F₅)₃PO | [Ln(hfac)₃{(Arᶠ)₃PO}(H₂O)] | mdpi.com |

| Eu³⁺ | 2-thenoyltrifluoroacetylacetonate (tta) | Terpyridine-carboxylate | [Eu(L)(tta)₂] | acs.org |

Phenolic Hydroxyl Substituted Analogues and Flavonoid Precursors

Analogs of this compound where the pentafluorophenyl ring is replaced by a phenolic hydroxyl-substituted ring are key intermediates in the synthesis of flavonoids, a large class of naturally occurring polyphenolic compounds. researchgate.netnih.gov The synthesis of these analogs, such as ethyl (o-hydroxybenzoyl)acetate, provides the necessary 1,3-dicarbonyl system for subsequent cyclization into the characteristic chromone (B188151) core of flavonoids.

A pivotal reaction in this context is the Baker-Venkataraman rearrangement. organic-chemistry.orgalfa-chemistry.comsemanticscholar.org This reaction involves the base-catalyzed intramolecular acyl migration of an o-acyloxyaryl ketone to form an o-hydroxyaryl-1,3-diketone. organic-chemistry.orgalfa-chemistry.com The process typically starts with an o-hydroxyacetophenone, which is first acylated on the phenolic hydroxyl group. Treatment with a base (e.g., KOH, NaH) then generates an enolate from the acetyl group, which subsequently attacks the ester carbonyl in an intramolecular fashion, leading to the rearranged 1,3-diketone product. organic-chemistry.org

This 1,3-diketone intermediate can then undergo an acid-catalyzed cyclodehydration to form the flavone (B191248) ring system. chemmethod.com The use of fluorinated acylating agents, such as trifluoroacetic anhydride (B1165640), in a one-pot Baker-Venkataraman rearrangement with o-hydroxyaromatic ketones provides a direct route to trifluoromethylated 4H-chromones. chemmethod.com These fluorinated flavonoids are of significant interest in medicinal chemistry.

Investigation of Stereoisomers and Enantioselective Synthesis

This compound itself is achiral. However, functionalization at the active methylene position, as described in section 4.2, can create a new stereocenter. For example, the alkylation of the methylene carbon with a group other than hydrogen generates a chiral center, leading to a racemic mixture of enantiomers.

The development of methods for the enantioselective synthesis of chiral β-keto esters is a significant area of research in organic chemistry. acs.org This is often achieved using chiral catalysts to control the stereochemical outcome of a reaction. Key strategies include:

Asymmetric Alkylation: Using a chiral phase-transfer catalyst or a chiral metal complex, the alkylation of the enolate can be directed to favor the formation of one enantiomer over the other. nih.gov For instance, the phase-transfer catalyzed asymmetric alkylation of anthrones, which share structural similarities, has been achieved with high diastereoselectivity using quinine-derived catalysts. nih.gov

Asymmetric Halogenation: The α-position of β-keto esters can be enantioselectively halogenated. Chiral imidodiphosphoric acids have been successfully used as catalysts for the α-chlorination of β-keto esters and amides with N-chlorosuccinimide (NCS), affording optically active products in high yields and enantioselectivities. researchgate.net

Asymmetric Cyanation: Chiral tin alkoxides, generated in situ from a BINOL-derived chiral tin dibromide, have been used to catalyze the enantioselective α-cyanation of β-keto esters, producing α-cyano-β-keto esters with a chiral quaternary carbon in high yields. thieme-connect.com

These organocatalytic and metal-catalyzed approaches provide access to optically active building blocks that are valuable in the synthesis of complex molecules and pharmaceuticals. rsc.orgacs.org The principles are applicable to derivatives of this compound, allowing for the synthesis of specific stereoisomers.

Applications of Ethyl Pentafluorobenzoyl Acetate in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The construction of complex molecular architectures often relies on the use of versatile building blocks that can be predictably and efficiently incorporated into larger structures. nih.gov Ethyl (pentafluorobenzoyl)acetate serves as such a building block, primarily due to the reactivity conferred by its functional groups. The pentafluorobenzoyl moiety, in particular, plays a crucial role in activating the molecule for various transformations.

One of the most notable applications is in the synthesis of macrocycles, which are large ring structures found in many natural products and pharmaceuticals. researchgate.netresearchgate.net Research has shown that the pentafluorobenzoyl group is highly effective in driving macrolactonization reactions—the formation of large lactone rings. nih.gov In this process, the pentafluorobenzoyl group is used as an activating agent for a hydroxy acid (the seco-acid). It forms a highly reactive mixed anhydride (B1165640) intermediate, which then readily undergoes an intramolecular cyclization to form the desired macrolactone. researchgate.netnih.gov This method has proven to be a robust and efficient protocol for producing a variety of macrolactones and macrodiolides. nih.gov

The utility of the pentafluorobenzoyl group extends to other areas of complex synthesis. For instance, N-pentafluorobenzoyl-substituted sulfenamides have been shown to be highly reactive substrates in asymmetric oxidation reactions, leading to the formation of chiral sulfinamides with excellent yield and enantioselectivity. acs.org These chiral sulfur compounds are themselves valuable building blocks for biologically active molecules. acs.org The electron-withdrawing nature of the pentafluorobenzoyl group is key to the high reactivity observed in these transformations.

The general principle of using activated esters for synthesis is a cornerstone of modern organic chemistry, and the pentafluorophenyl ester moiety, closely related to the structure of this compound, is a prime example. These activated esters are frequently used to form amide bonds, which are fundamental linkages in pharmaceuticals, polymers, and other biologically active compounds. acs.org

Role in Pharmaceutical Intermediate Synthesis

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com Fluorination can improve metabolic stability by strengthening chemical bonds (C-F vs. C-H), alter properties like lipophilicity, and increase binding affinity to target proteins. tandfonline.com The pentafluorobenzoyl group is an excellent vehicle for introducing multiple fluorine atoms into a molecule, making this compound a valuable starting material for pharmaceutical intermediates.

Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The development of fluoroquinolones, which contain one or more fluorine atoms, marked a significant advancement in this class, leading to broader spectrum of activity and improved pharmacological properties. The synthesis of the quinolone core often involves the cyclization of an aniline (B41778) derivative with a β-ketoester.

This compound and its analogues are key intermediates in the synthesis of many modern fluoroquinolones. For example, a closely related compound, ethyl (2,3,4,5-tetrafluorobenzoyl)acetate, is synthesized by reacting 2,3,4,5-tetrafluorobenzoyl chloride with potassium ethyl malonate. google.com This intermediate possesses the fluorinated benzoyl and ethyl acetate (B1210297) moieties necessary for the subsequent condensation and cyclization reactions that form the core structure of potent fluoroquinolone antibiotics.

While specific synthesis routes for triazipinones using this compound are not widely documented in publicly available research, the synthesis of related heterocyclic systems provides a clear precedent. For instance, the antibiotic Essramycin, a 1,2,4-triazolo[1,5-a]pyrimidine, can be synthesized via the condensation of an amino-1,2,4-triazole with a β-ketoester like ethyl acetoacetate (B1235776). Following this synthetic logic, this compound could be employed to create novel, fluorinated analogues of Essramycin. Such modifications are a common strategy in drug discovery to enhance biological activity or modulate pharmacokinetic properties. tandfonline.com

The search for new anticancer agents is a major focus of pharmaceutical research. The incorporation of fluorine is a proven strategy for enhancing the efficacy of anticancer drugs. tandfonline.com The pentafluorobenzoyl moiety present in this compound makes it an attractive starting material for designing novel compounds with potential anticancer activity.

For example, fluorinated β-lactams have been synthesized as analogues of the potent tubulin-targeting agent Combretastatin A-4 (CA-4). nih.gov Some of these synthetic analogues have demonstrated significant antiproliferative activity against aggressive breast cancer cell lines. nih.gov Although this specific research used different fluorinated starting materials, it highlights the potential of structures containing fluorinated benzoyl-like groups to serve as scaffolds for potent anticancer agents. The synthesis of complex polyheterocyclic sulfonamides, which are known to feature prominently in biologically active compounds and approved drugs, also represents a field where fluorinated building blocks can be applied. mdpi.com Furthermore, ethyl acetate fractions of certain natural products have been investigated for their cytotoxic effects on cancer cell lines, though this relates to the solvent used for extraction rather than a specific reagent. nih.gov

The development of antiviral drugs often involves the synthesis of nucleoside and non-nucleoside analogues that can interfere with viral replication. nih.gov While the introduction of fluorine is a known strategy in the design of some antiviral agents, specific examples of the direct application of this compound in the synthesis of antiviral compounds are not extensively reported in the available scientific literature. However, flavonoids extracted using ethyl acetate from plants like Polygonum hydropiper have shown anti-inflammatory and potential antiviral activity, suggesting the broad utility of compounds accessible through processes involving ethyl acetate. nih.gov

Contributions to Material Science and Advanced Materials

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realm of material science. The pentafluorophenyl (PFP) ester group is particularly valuable for its ability to function as a highly efficient reactive handle in polymer chemistry.

A significant application is in the synthesis of chain transfer agents (CTAs) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.net RAFT is a sophisticated technique that allows for the creation of polymers with well-defined molecular weights, complex architectures (like block copolymers), and narrow molecular weight distributions. Researchers have synthesized CTAs containing a PFP activated ester. researchgate.net These PFP-CTAs can then be used to polymerize various monomers, such as methacrylates, into precisely controlled homopolymers and diblock copolymers. researchgate.net The resulting polymers retain the PFP ester group, which can then be selectively reacted with primary amines to attach other functional molecules, creating highly specialized and advanced materials. researchgate.net

Utility in Agrochemical and Dye Chemistry

This compound is a highly functionalized building block whose unique electronic and structural properties are leveraged in the synthesis of specialized molecules for the agrochemical and dye industries. Its pentafluorophenyl ring and β-ketoester functionality make it a valuable precursor for creating complex heterocyclic systems with enhanced biological activity or specific chromophoric properties.

Agrochemical Applications: Synthesis of Fluorinated Herbicides

The introduction of fluorine atoms into active agrochemical ingredients can profoundly enhance their efficacy and metabolic stability. mdpi.com Fluorinated β-keto esters, such as this compound, are key intermediates in the production of certain classes of herbicides. chemimpex.com

A significant application lies in the synthesis of 2-arylpyrimidines, a class of compounds known for their potent pre-emergent and post-emergent herbicidal activity against a wide spectrum of weeds. google.com The general synthesis involves the condensation of a fluorinated β-keto ester with an N-alkylamidine. The use of a precursor like this compound directly incorporates the fluorinated aryl moiety, which is often crucial for the molecule's herbicidal action, into the final pyrimidine (B1678525) ring structure. This method provides a reliable pathway to complex agrochemicals. google.com

Table 1: General Synthesis of Herbicidal 2-Arylpyrimidines

| Reactant 1 | Reactant 2 | Product Class | Significance |

|---|---|---|---|

| Fluorinated β-Keto Ester (e.g., this compound) | N-Alkylamidine | 2-Arylpyrimidine | Acts as a potent pre- and post-emergent herbicide for broadleaf and grass weeds. google.com |

Dye Chemistry: Precursors to Pyrazolone (B3327878) Dyes

In dye chemistry, β-keto esters are fundamental precursors for the synthesis of heterocyclic dyes, most notably those based on the pyrazolone core. nih.gov Pyrazolone dyes are widely used due to their bright colors, good lightfastness, and versatile application in various media.

The synthesis of the pyrazolone ring is classically achieved through the Knorr pyrazolone synthesis, which involves the condensation reaction between a β-keto ester and a hydrazine (B178648) derivative (such as hydrazine hydrate (B1144303) or a substituted hydrazine). nih.gov By using this compound in this synthesis, a pyrazolone is formed bearing a pentafluorophenyl group at the 3-position of the ring. This highly electronegative group can significantly influence the electronic structure of the resulting dye molecule.

Once the pyrazolone core is synthesized, it can be readily converted into an azo dye through coupling with a diazonium salt. The electron-withdrawing nature of the pentafluorophenyl group in dyes derived from this compound is expected to produce a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the absorption maxima, allowing for the fine-tuning of the dye's color. This makes it a valuable tool for creating novel dyes with specific desired shades and properties. researchgate.net

Table 2: Synthesis Pathway for Pyrazolone Dyes

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Hydrazine derivative | 3-(Pentafluorophenyl)pyrazolone | Knorr Pyrazolone Synthesis nih.gov |

| 2 | 3-(Pentafluorophenyl)pyrazolone + Diazonium salt | Azo Pyrazolone Dye | Azo Coupling researchgate.net |

Compound Reference Table

Analytical and Spectroscopic Characterization in Research of Ethyl Pentafluorobenzoyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Ethyl (pentafluorobenzoyl)acetate, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei within the molecule. The combination of these NMR techniques allows for an unambiguous confirmation of the compound's structure. chemicalbook.comsigmaaldrich.com

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene (B1212753) protons situated between the two carbonyl groups.

An ethyl group typically presents as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), arising from coupling to the adjacent protons.

The methylene protons flanked by the ester and ketone carbonyls (-C(=O)CH₂C(=O)-) would appear as a singlet. The chemical environment of these protons makes them acidic, and their signal's position can be influenced by the solvent and the presence of keto-enol tautomerism.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include:

The two distinct carbonyl carbons (ester and ketone).

Carbons of the pentafluorophenyl ring, which would exhibit splitting due to coupling with fluorine (C-F coupling).

The methylene carbon between the carbonyls.

The two carbons of the ethyl ester group.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound. The spectrum is anticipated to show three distinct signals for the five fluorine atoms on the aromatic ring due to their different chemical environments relative to the benzoyl group. The signals for the ortho-, meta-, and para-fluorines would exhibit characteristic splitting patterns due to coupling with each other.

While specific experimental shift values are determined by recording spectra on a synthesized sample, the expected patterns provide a clear blueprint for structural verification. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. chemicalbook.comsigmaaldrich.com The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretching: Two distinct, strong absorption bands are expected in the carbonyl region (1650-1800 cm⁻¹). One band corresponds to the stretching vibration of the ester carbonyl group (typically around 1735-1750 cm⁻¹), and the other to the ketone carbonyl (typically around 1680-1700 cm⁻¹). The conjugation and the electron-withdrawing nature of the pentafluorophenyl ring can influence the exact position of the ketone band.

C-O Stretching: A strong band or bands associated with the C-O stretching of the ester group are expected in the 1100-1300 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the stretching vibrations of the carbon-fluorine bonds on the aromatic ring are anticipated in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Aromatic Ring Vibrations: Absorptions corresponding to the C=C stretching of the pentafluorophenyl ring are also expected, usually in the 1450-1650 cm⁻¹ region.

These characteristic peaks allow for rapid confirmation of the key functional moieties within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₇F₅O₃), the monoisotopic mass is 282.03152 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula. chemicalbook.com

In addition to the molecular ion peak, mass spectra can show peaks corresponding to various adducts. Predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for common adducts provide reference points for experimental analysis.

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 283.03880 |

| [M+Na]⁺ | 305.02074 |

| [M-H]⁻ | 281.02424 |

| [M+NH₄]⁺ | 300.06534 |

| [M+K]⁺ | 320.99468 |

Data sourced from PubChem uni.lu

Analysis of the fragmentation pattern under techniques like electron ionization (EI) or collision-induced dissociation (CID) would reveal characteristic losses, such as the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅), and the formation of the stable pentafluorobenzoyl cation, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information, including:

Exact bond lengths and bond angles.

The conformation of the molecule, such as the torsion angles between the phenyl ring and the carbonyl group.

Intermolecular interactions in the crystal lattice, such as packing forces and any potential non-classical hydrogen bonds.

This data is invaluable for understanding the molecule's stereochemistry and steric properties, which can influence its reactivity and physical properties. As of now, no public crystal structure data appears to be available for this specific compound. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. walisongo.ac.id

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique frequently used to monitor chemical reactions. rsc.orgwalisongo.ac.idresearchgate.net In the synthesis of this compound, small aliquots of the reaction mixture can be spotted on a TLC plate (e.g., silica (B1680970) gel) and developed with an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). walisongo.ac.idwvu.edu By comparing the spots of the reaction mixture to those of the starting materials and the purified product, a chemist can determine the extent of the reaction. The product, being more polar than some starting materials but having a unique polarity, will have a characteristic retention factor (Rƒ) value under a given set of conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique used for purity assessment. A sample of this compound is dissolved and injected into the HPLC system. It is then passed through a column (the stationary phase) using a pressurized liquid (the mobile phase).

Purity Assessment: By separating the compound from any impurities, HPLC can determine its purity level. A chromatogram showing a single, sharp peak at a characteristic retention time indicates a high degree of purity. The area of the peak is proportional to the concentration.

Method Development: A typical analysis might use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The detector, often a UV detector set to a wavelength where the pentafluorophenyl chromophore absorbs strongly, quantifies the eluted components. rjptonline.org

These chromatographic methods are crucial for ensuring the quality and integrity of the compound for subsequent research applications.

Computational and Theoretical Studies on Ethyl Pentafluorobenzoyl Acetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like Ethyl (pentafluorobenzoyl)acetate. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of a molecule's chemical behavior.

The electronic character of this compound is dominated by the presence of the electron-withdrawing pentafluorobenzoyl group and the ester functionality. The five fluorine atoms on the phenyl ring significantly pull electron density away from the aromatic system and the adjacent carbonyl group. This inductive effect makes the carbonyl carbon of the benzoyl group highly electrophilic.

Key parameters derived from quantum chemical calculations that describe electronic structure and reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and its energy level correlates with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons, and its energy level indicates the ability to accept electrons (electrophilicity).

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uomustansiriyah.edu.iq Conversely, a small gap indicates a molecule is more reactive. researchgate.net For this compound, the strong electron-withdrawing nature of the pentafluorophenyl group is expected to lower the energy of the LUMO significantly, likely resulting in a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack.

| Calculated Property | Predicted Value / Description | Significance |

|---|---|---|

| Molecular Formula | C11H7F5O3 | Defines the elemental composition of the molecule. |

| Molecular Weight | 282.17 g/mol | Mass of one mole of the compound. sigmaaldrich.com |

| HOMO Energy | Relatively Low | Indicates moderate electron-donating capability, likely centered on the enolizable part of the acetate (B1210297) moiety. |

| LUMO Energy | Very Low | Indicates strong electron-accepting capability (high electrophilicity), centered on the benzoyl carbonyl and the fluorinated ring. |

| HOMO-LUMO Gap (ΔE) | Small to Moderate | Suggests higher reactivity compared to non-fluorinated analogues, particularly towards nucleophiles. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygens; strong positive potential on the benzoyl carbonyl carbon. | Maps regions of positive and negative charge, highlighting sites for electrophilic and nucleophilic attack. |

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in predicting reaction mechanisms and mapping their energy landscapes. For this compound, a primary reaction of interest is its synthesis, which is typically achieved via a Claisen condensation. uomustansiriyah.edu.iqmasterorganicchemistry.com This reaction involves the condensation of an ester with an enolate ion. In this case, it would be a crossed Claisen condensation between a pentafluorobenzoate ester (e.g., methyl pentafluorobenzoate) and ethyl acetate.

The generally accepted mechanism for the Claisen condensation proceeds through several key steps: su.edu.pk

Enolate Formation: A strong base (like sodium ethoxide) removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion.

Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of the pentafluorobenzoate ester. The high electrophilicity of this carbon, enhanced by the fluorine atoms, facilitates this step.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, eliminating the alkoxide leaving group (e.g., methoxide) to form the β-keto ester, this compound.

Deprotonation: The resulting β-keto ester is more acidic than the starting alcohol, so it is deprotonated by the alkoxide base. This final, exothermic deprotonation step drives the reaction to completion. su.edu.pk

Protonation: A final workup with a dilute acid protonates the enolate to yield the final product. uomustansiriyah.edu.iq

A reaction energy profile for this process can be computationally modeled to determine the activation energies (Ea) for each step and the relative energies of all intermediates and transition states. The step with the highest activation energy is the rate-determining step of the reaction. For the synthesis of ethyl acetate itself, DFT calculations have shown that the nucleophilic addition step has the highest energy barrier. scielo.br

Figure 1: A representative reaction energy profile for the Claisen condensation synthesis of this compound. This diagram illustrates the energy changes as reactants are converted to products through various intermediates and transition states. Note: This is a generalized profile and does not represent specific calculated values.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule like this compound might interact with a biological target, typically a protein or enzyme. e-nps.or.kr These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given its structure as an ester, this compound could be investigated as a potential inhibitor of esterase enzymes, such as carboxylesterases (CaE). Studies have shown that other polyfluoroalkyl compounds can act as selective CaE inhibitors. nih.gov Docking simulations would place the molecule into the active site of a target enzyme and calculate a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction.

Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. These simulations provide detailed information on the stability of the binding pose and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that hold the ligand in the active site. scielo.br

For this compound, one could hypothesize that the ester group would be positioned near the catalytic residues of an esterase (like a serine), while the pentafluorobenzoyl group could form favorable interactions within a hydrophobic pocket of the enzyme's active site. The fluorine atoms can participate in halogen bonding or other non-covalent interactions, potentially enhancing binding affinity and selectivity.

The table below provides a hypothetical example of results from a molecular docking study of this compound with a human carboxylesterase.

| Parameter | Hypothetical Finding | Interpretation |

|---|---|---|

| Target Enzyme | Human Carboxylesterase 1 (hCES1) | A major drug-metabolizing enzyme in the liver. |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Ser203, His448, Glu318, Trp235 | Highlights specific amino acids in the active site that stabilize the ligand. |

| Types of Interactions | Hydrogen bond with Ser203; Hydrophobic interactions with Trp235; π-π stacking with His448. | Details the molecular forces responsible for binding. scielo.br |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific molecular docking studies for this compound were not found in the reviewed literature.

Emerging Research Areas and Future Perspectives for Ethyl Pentafluorobenzoyl Acetate

Development of Novel Catalytic Systems for its Synthesis and Transformations

The synthesis and transformation of β-ketoesters like Ethyl (pentafluorobenzoyl)acetate are central to their application. Research is actively pursuing more efficient, selective, and sustainable catalytic methods to replace traditional protocols.

One promising area is the development of novel organocatalytic systems. For instance, a method utilizing a CTAB (cetyltrimethylammonium bromide) and tBuOOH combination has been developed for the direct synthesis of activated amides from aldehydes. rsc.orgacs.org This approach is significant as it avoids the use of transition metals and can be applied to create a wide array of derivatives under milder conditions, representing a greener alternative to conventional methods that may produce difficult-to-remove byproducts. acs.org

Lewis acid catalysis also presents a key research avenue. The synthesis of related structures, such as phenolic hydroxyl-substituted ethyl benzoylacetate, has been achieved using Lewis acid catalysts like aluminum chloride in non-polar solvents, reacting with ethyl cyanoacetate (B8463686). mdpi.com Similarly, the preparation of ethyl (tetrafluorobenzoyl)acetate, a close analog, employs magnesium chloride in conjunction with an organic base, highlighting the importance of metal-based catalytic systems. numberanalytics.com

Furthermore, base-catalyzed transformations are being refined. Novel methods for the acylation of various substrates using vinyl acetate (B1210297) as the acyl donor have been shown to proceed efficiently under solvent-free conditions with simple base catalysis, offering a green alternative for creating ester derivatives. wikipedia.org Phase-transfer catalysis is another advanced technique being explored, for example, in the enantioselective aza-Michael addition to related α,β-unsaturated ketones, which uses specialized chiral catalysts to achieve high stereocontrol. researchgate.net

| Catalytic System | Transformation Type | Key Features & Research Findings | Source |

|---|---|---|---|

| Organocatalysis (e.g., CTAB/tBuOOH) | Amide Synthesis (from aldehydes) | Metal-free, sustainable approach using a biodegradable surfactant; avoids byproducts like triphenylphosphine (B44618) oxide. | rsc.orgacs.org |

| Lewis Acid Catalysis (e.g., AlCl₃) | C-C Bond Formation (Hoesch reaction type) | Effective for synthesizing substituted benzoylacetates from phenols and cyanoacetate esters. | mdpi.com |

| Base Catalysis (e.g., KOH, K₂CO₃) | Acylation | Enables efficient, solvent-free synthesis of O-acetyl derivatives with high yields. | wikipedia.org |

| Phase-Transfer Catalysis | Enantioselective Conjugate Addition | Utilizes chiral catalysts (e.g., quinine-derived) to achieve high enantioselectivity (e.g., 96% ee) in key bond-forming reactions for chiral molecules. | researchgate.net |

Exploration of New Derivatization Pathways and Chemical Space Expansion

The true value of a building block like this compound lies in its potential for derivatization, enabling the exploration of new chemical space. The pentafluorobenzoyl moiety is a powerful tool for creating derivatives with unique properties.

One major pathway involves using the pentafluorobenzoyl group as a derivatizing agent for analytical purposes. In gas chromatography/mass spectrometry (GC/MS), derivatization of hydroxyl-containing compounds like fatty alcohols with pentafluorobenzoyl chloride significantly enhances detection sensitivity, particularly with electron capture negative ion chemical ionization (ECNICI). nih.govrsc.org This highlights the inherent reactivity and utility of the pentafluorobenzoyl group in creating stable, easily detectable derivatives.

Another significant area of expansion is the use of polymeric active esters. Polymers like poly(pentafluorophenyl acrylate) serve as highly versatile platforms for post-polymerization modification. nih.govwikipedia.org These polymers contain reactive pentafluorophenyl ester groups that readily undergo aminolysis or alcoholysis. wikipedia.org This allows for the creation of large libraries of functional polymers by reacting the precursor polymer with various amines or alcohols, effectively expanding the accessible chemical space for applications in functional surfaces and drug delivery. rsc.orgnih.gov

The synthesis of "readily modifiable" activated amides and esters represents a direct expansion of chemical space from precursors. acs.org Using organocatalytic methods, a diverse set of amides—such as N-acyl saccharins, Weinreb amides, and N-acyl imidazoles—can be synthesized. acs.org The broad tolerance of these reactions for different nucleophiles demonstrates a powerful strategy for generating a wide range of chemical entities from a common starting point. acs.org

Advanced Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. nih.gov The incorporation of a pentafluorophenyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, which are critical parameters in drug design.

The compound serves as a building block for complex molecules, including those that fall "beyond the Rule of 5" (bRo5). researchgate.net This chemical space includes larger molecules like macrocycles and PROTACs, which are of increasing interest for targeting difficult proteins. The ability of the pentafluorophenyl group to modulate properties like polarity and form intramolecular hydrogen bonds is a key consideration in the design of such large, permeable molecules. researchgate.net

Furthermore, pentafluorophenyl esters are widely used in bioconjugation chemistry to link molecules to proteins or peptides. rsc.orgbiosynth.com Their high reactivity towards amines and greater hydrolytic stability compared to other active esters make them ideal for modifying biological scaffolds under mild conditions. biosynth.comzenodo.org This is crucial for developing antibody-drug conjugates (ADCs), targeted drug delivery systems, and peptide-polymer conjugates for advanced therapeutics. biosynth.comnih.gov The development of single-chain polymer nanoparticles (SCNPs) from pentafluorophenyl-functionalized polymers, which can be conjugated with peptides to mimic proteins, further underscores the potential in creating sophisticated nanomedicines. rsc.orgrsc.org

Sustainable and Green Chemistry Approaches in its Production and Utilization

Aligning chemical manufacturing with the principles of green chemistry is a major goal of modern research. biosynth.com For this compound, this involves innovations in both its synthesis and its use in subsequent reactions.

A key principle of green chemistry is the use of environmentally benign solvents. rsc.org The "ethyl acetate" portion of the target molecule is itself considered a "green solvent" due to its low environmental impact and biodegradability. rsc.org Therefore, synthetic routes that use ethyl acetate as a solvent or reactant are inherently advantageous. Research into the microbial synthesis of ethyl acetate from renewable resources further enhances the green credentials of this structural component.

The development of new catalytic methods is crucial for greener processes. As mentioned previously, organocatalytic approaches that avoid heavy metals and harsh reagents are being developed. rsc.orgacs.org Additionally, reactions performed under solvent-free conditions, such as the base-catalyzed acylation of benzenediols, represent a significant step forward by minimizing waste. wikipedia.org Technologies like microwave irradiation and ultrasonication are also being applied to accelerate reactions, reduce energy consumption, and improve yields in the synthesis of related heterocyclic compounds. zenodo.org The overarching goal is to increase atom economy and energy efficiency while reducing or eliminating the generation of hazardous substances throughout the lifecycle of the chemical product.

Potential in Advanced Functional Materials and Nanotechnology

The unique electronic properties of the pentafluorophenyl group make this compound a highly promising precursor for advanced functional materials and nanotechnology. rsc.orgwikipedia.org

Functional Polymers: A major application lies in the synthesis of activated polymers like poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFPMA). nih.govwikipedia.org These polymers are versatile platforms for post-polymerization modification, allowing for the attachment of a wide range of functional molecules via reaction with the activated ester group. rsc.orgnih.gov This strategy is used to create:

pH-responsive nanocarriers for drug delivery. wikipedia.org

Functional surfaces and polymer brushes for capturing proteins or creating biocompatible coatings. rsc.orgrsc.org

Redox-responsive nanogels that can release their payload in specific cellular environments. wikipedia.org

Nanotechnology and Self-Assembly: The pentafluorophenyl moiety plays a critical role in directing the formation of nanostructures.

Single-Chain Polymer Nanoparticles (SCNPs): Pentafluorophenyl-based polymers can be collapsed into well-defined nanoparticles (5-20 nm in size) that serve as scaffolds for creating protein mimics or targeted drug delivery systems. rsc.orgrsc.org

Polymerization-Induced Self-Assembly (PISA): This technique has been used to create nano-objects like spheres and micelles from block copolymers containing poly(pentafluorophenyl methacrylate). These nanostructures can be cross-linked to impart stability and designed to be responsive to biological stimuli like glutathione (B108866) (GSH).

Directed Self-Assembly: The ability of pentafluorophenyl groups to engage in specific non-covalent interactions (such as F⋯F interactions and π-stacking) is being exploited. For example, Pt(II)-tetrakis(pentafluorophenyl)porphyrin self-assembles into a structure that enhances its photophysical properties, leading to highly efficient, cocatalyst-free photocatalytic hydrogen evolution.

Liquid Crystals: Fluorinated compounds are of great interest in the field of liquid crystals. The small size and high electronegativity of fluorine atoms help create flat, rigid molecular cores that can pack into highly ordered columnar structures. Pentafluorinated bistolanes have been synthesized that exhibit both liquid crystalline and photoluminescent properties, opening avenues for new light-emitting materials. nih.gov

| Area | Example Material/System | Key Role of Pentafluorophenyl Group | Potential Application | Source |

|---|---|---|---|---|

| Functional Polymers | Poly(pentafluorophenyl acrylate) (PPFPA) | Provides a reactive ester for post-polymerization modification. | Drug delivery carriers, functional surfaces, nanogels. | nih.govwikipedia.org |

| Nanoparticles | Single-Chain Polymer Nanoparticles (SCNPs) | Acts as an activated ester for functionalization with peptides or drugs. | Protein mimicry, targeted therapeutics. | rsc.orgrsc.org |

| Self-Assembly | Porphyrin-based photocatalysts | Directs assembly via F⋯F interactions, preventing quenching. | Cocatalyst-free hydrogen evolution. | |

| Liquid Crystals | Fluorinated bistolanes and triphenylenes | Creates flat, electron-poor aromatic cores that promote ordered packing. | Photoluminescent devices, quasi-one-dimensional conductors. | nih.gov |

| Nanomedicine | GSH-responsive nano-objects (via PISA) | Serves as a reactive handle to build the core of the nanoparticle and allow cross-linking. | Intracellular drug delivery. |

Q & A

Q. What are the established synthetic methods for Ethyl (pentafluorobenzoyl)acetate, and what catalysts are employed?

this compound is synthesized via two primary routes:

- Jones oxidation : Oxidation of ethyl 3-hydroxy-3-pentafluorophenylpropionate using Jones reagent (CrO₃/H₂SO₄), though this method has lower efficiency due to competing side reactions .

- Claisen condensation : Reaction of pentafluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide (Mg(OEt)₂). This method is preferred for higher yields and scalability. The catalyst facilitates enolate formation, enabling nucleophilic acyl substitution .

Key considerations : Use anhydrous conditions to prevent hydrolysis of the acyl chloride, and monitor reaction progress via TLC to optimize stopping points.

Q. Which spectroscopic techniques are most effective for determining the purity and structure of this compound?

- IR spectroscopy : Identifies keto-enol tautomerism via characteristic bands:

- Enolic form : Strong absorption at ~1656 cm⁻¹ (intramolecular hydrogen bonding).

- Keto form : Medium band at ~1748 cm⁻¹ (ester carbonyl) .

- NMR spectroscopy :

- ¹H NMR : Signals for ethyl ester protons (δ 1.2–4.3 ppm) and enolic proton (δ ~12–14 ppm, if present).

- ¹⁹F NMR : Distinct multiplet patterns for the pentafluorophenyl group (δ -140 to -160 ppm) .

Q. What are the critical physical properties of this compound that influence laboratory handling?

- Boiling point : 295.9°C (at 760 mmHg) – necessitates vacuum distillation for purification.

- Density : 1.446 g/cm³ – impacts solvent selection for extractions.

- Solubility : Miscible with polar aprotic solvents (e.g., ethyl acetate, DMF) but immiscible with water.

- Stability : Store at -20°C in inert atmospheres to prevent hydrolysis or tautomeric shifts .

Advanced Research Questions

Q. How can reaction parameters be optimized to suppress intramolecular side reactions (e.g., chromone formation)?

Chromone byproducts arise from intramolecular displacement of ortho-fluorine by the enolate intermediate. Mitigation strategies include:

- Catalyst modulation : Use Mg(OEt)₂ instead of stronger bases (e.g., NaH) to reduce enolate nucleophilicity.

- Temperature control : Maintain reactions below 0°C to slow side reactions.

- Solvent selection : Employ THF or DMF to stabilize intermediates and reduce aggregation .

- Purification : Column chromatography (silica gel, EtOAc/hexane) isolates the desired product from byproducts .

Q. What experimental approaches quantify the keto-enol equilibrium, and how does the pentafluorophenyl group influence this equilibrium?

- Quantitative methods :

- IR spectroscopy : Integration of keto (1748 cm⁻¹) and enol (1656 cm⁻¹) band areas.

- ¹H NMR : Compare integration of enolic proton (δ ~12–14 ppm) with ester protons.

- Electronic effects : The pentafluorophenyl group’s strong electron-withdrawing nature stabilizes the enol tautomer via resonance and inductive effects, resulting in 54% enolic character (vs. 22% for non-fluorinated analogs) .

Q. What methodologies resolve conflicting spectral data when characterizing novel derivatives?

- Multi-technique validation : Cross-validate using IR, NMR, and high-resolution MS to confirm molecular identity.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., enolic -OH).

- Computational modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .

- Chromatographic separation : Employ preparative HPLC to isolate pure derivatives before analysis .

Retrosynthesis Analysis